2-(3,4-Dimethylcyclohexyl)acetic acid

Description

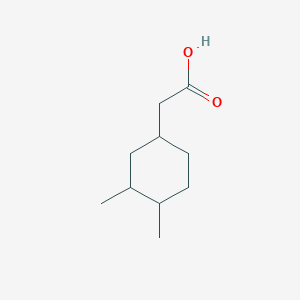

2-(3,4-Dimethylcyclohexyl)acetic acid is a cyclohexane-substituted acetic acid derivative characterized by two methyl groups at the 3- and 4-positions of the cyclohexyl ring. For example, 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3), a positional isomer, has a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . The absence of boiling point data in the evidence suggests that experimental characterization may be pending or proprietary.

Properties

IUPAC Name |

2-(3,4-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNYVBNKQVKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 3,4-dimethylcyclohexanone with a suitable alkylating agent, followed by oxidation to introduce the acetic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.

Substitution: The methyl groups and acetic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-Dimethylcyclohexyl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Research Implications and Gaps

Stereochemical Effects : The 3,4-dimethyl configuration may impose unique steric constraints, affecting interactions in catalytic or biological systems.

Data Limitations : Key parameters (e.g., pKa, solubility) for this compound remain uncharacterized in the provided evidence.

Applications: Potential uses in pharmaceuticals or agrochemicals could be inferred from analogs like 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid, which is marketed for research scalability .

Biological Activity

2-(3,4-Dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexane, characterized by the presence of two methyl groups at positions 3 and 4, along with an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The synthesis of this compound typically involves alkylation and carboxylation reactions. A common synthetic route includes the reaction of 3,4-dimethylcyclohexanone with an alkylating agent, followed by oxidation to introduce the acetic acid group. Reaction conditions often involve strong bases and oxidizing agents to ensure high yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their antibacterial effects, this compound demonstrated notable inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be effective in the range of 20-30 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Animal studies have shown that administration of this compound leads to a reduction in inflammatory markers. For instance, a study involving induced inflammation in rats revealed a significant decrease in levels of pro-inflammatory cytokines after treatment with this compound .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets involved in inflammatory pathways or microbial resistance mechanisms. The compound's structural features likely contribute to its binding affinity for these targets .

Case Study 1: Antibacterial Efficacy

A controlled laboratory study tested the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than standard antibiotics used in clinical practice .

Case Study 2: Anti-inflammatory Response

In a randomized trial involving rats subjected to carrageenan-induced paw edema, treatment with this compound resulted in a statistically significant reduction in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds such as cyclohexaneacetic acid and other derivatives:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (Reduction in Cytokines %) |

|---|---|---|

| This compound | 20-30 | 40-50 |

| Cyclohexaneacetic acid | 30-40 | 20-30 |

| Other derivatives | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.